4-Aminohippuric-d4 Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

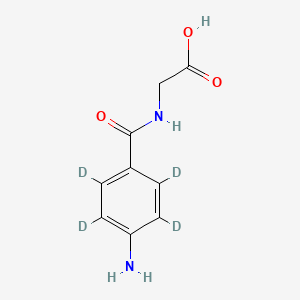

2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMNQINEKMPTIC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminohippuric-d4 Acid: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminohippuric-d4 Acid, a deuterated analog of 4-aminohippuric acid (PAH). This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods, particularly for the measurement of renal plasma flow.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of 4-aminohippuric acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous or administered unlabeled form in mass spectrometry-based assays.

Chemical Structure

The chemical structure of this compound is depicted below:

IUPAC Name: 2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid[1][2]

Synonyms: p-Aminohippuric-d4 Acid, PAH (Amino Acid)-d4, N-(4-Aminobenzoyl-d4)glycine[3][4][5]

Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound. Data for the non-deuterated form, 4-Aminohippuric acid, is also provided for comparison where specific data for the deuterated form is unavailable, as the physicochemical properties are expected to be very similar.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 1219805-41-0 | |

| Molecular Formula | C₉H₆D₄N₂O₃ | |

| Molecular Weight | 198.21 g/mol | |

| Monoisotopic Mass | 198.09424917 Da |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 199-200 °C (dec.) | Data for non-deuterated 4-aminohippuric acid. | |

| pKa | ~3.8 | Data for non-deuterated 4-aminohippuric acid (carboxylic acid). | |

| Solubility | DMF: ≥ 33 mg/mLDMSO: ≥ 20 mg/mL | For this compound. | |

| Soluble in alcohol, chloroform, benzene, and acetone.Insoluble in water, ether, and carbon tetrachloride. | For non-deuterated 4-aminohippuric acid. |

Table 3: Computed Properties

| Property | Value | Source |

| XLogP3-AA | -0.9 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 92.4 Ų | |

| Complexity | 222 |

Synthesis

-

Starting from Deuterated Precursors: The most straightforward method would involve the acylation of glycine with 4-amino-d4-benzoic acid. 4-amino-d4-benzoic acid can be prepared through catalytic H-D exchange of 4-aminobenzoic acid in the presence of a suitable catalyst (e.g., palladium on carbon) and a deuterium source (e.g., D₂O or D₂ gas).

-

Direct H-D Exchange: Another possibility is the direct acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-aminohippuric acid itself. This would be performed in a deuterated solvent (e.g., D₂O with an acid or base catalyst) at elevated temperatures.

The logical workflow for a potential synthesis is outlined in the diagram below.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of 4-aminohippuric acid (PAH) in biological matrices. PAH is a diagnostic agent used to measure effective renal plasma flow (ERPF), a critical parameter in the assessment of kidney function. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by correcting for variability in sample preparation and instrument response.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of 4-aminohippuric acid in human plasma using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like 4-aminohippuric acid from plasma samples.

-

Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Spiking with Internal Standard: Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of this compound in a suitable solvent (e.g., methanol or acetonitrile) to each plasma sample.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of 4-aminohippuric acid and its deuterated internal standard.

Table 4: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) or HILIC column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (PAH) | e.g., m/z 195.1 → 120.1 (Positive Mode) or m/z 193.1 → 118.1 (Negative Mode) |

| MRM Transition (PAH-d4) | e.g., m/z 199.1 → 124.1 (Positive Mode) or m/z 197.1 → 122.1 (Negative Mode) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

Note: The exact m/z transitions and collision energies should be optimized for the specific instrument used.

The workflow for the quantitative analysis of 4-aminohippuric acid using this compound as an internal standard is visualized in the following diagram.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in renal function studies. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for reliable pharmacokinetic and diagnostic measurements. This guide provides a foundational understanding of its properties and a practical framework for its application in a laboratory setting.

References

The Role of 4-Aminohippuric-d4 Acid in Modern Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern bioanalytical research, particularly within pharmacokinetic and toxicokinetic studies, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards have become the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, offering a robust solution to mitigate matrix effects and other sources of experimental variability. This technical guide provides an in-depth exploration of the application of 4-Aminohippuric-d4 Acid, the deuterium-labeled analogue of p-Aminohippuric acid (PAH), as an internal standard in research settings. This document details the underlying principles of its use, comprehensive experimental protocols, and data presentation, serving as a vital resource for researchers in drug development and clinical research.

Introduction to 4-Aminohippuric Acid and its Deuterated Analog

4-Aminohippuric acid (p-Aminohippuric acid or PAH) is a derivative of hippuric acid that is well-known in clinical medicine as a diagnostic agent for the measurement of renal plasma flow.[1] Its efficient secretion by the proximal tubules of the kidneys makes it a valuable tool in assessing renal function. In the realm of pharmaceutical research, the accurate quantification of PAH and other small molecule drugs in biological matrices is crucial for understanding their pharmacokinetic profiles.

This compound is a stable isotope-labeled (SIL) version of PAH, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This subtle alteration in mass does not significantly change its chemical properties, allowing it to serve as an ideal internal standard in bioanalytical methods. The co-elution of the analyte and its SIL internal standard ensures that they experience similar conditions during sample preparation, chromatography, and ionization, thereby enabling highly accurate and precise quantification.[2]

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary and most critical application of this compound in a research context is as an internal standard for the quantitative analysis of p-Aminohippuric acid in biological samples such as plasma and urine. The use of a stable isotope-labeled internal standard is the preferred method in LC-MS/MS bioanalysis to correct for variability that can be introduced at various stages of the analytical process.

The fundamental principle lies in the addition of a known and constant amount of this compound to all samples, including calibration standards, quality control samples, and the unknown study samples, at the beginning of the sample preparation process. The quantification of the analyte (PAH) is then based on the ratio of its peak area to the peak area of the internal standard (PAH-d4). This ratiometric approach effectively compensates for:

-

Variations in sample recovery during extraction procedures.

-

Matrix effects , which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix.

-

Fluctuations in instrument response and injection volume.

Experimental Methodologies

The following sections provide a detailed, albeit generalized, experimental protocol for the quantification of p-Aminohippuric acid in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for small molecule bioanalysis.

Materials and Reagents

-

p-Aminohippuric acid (PAH) reference standard

-

This compound (PAH-d4) internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate for mobile phase modification

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions

Preparation of stock and working solutions is a critical first step for creating calibration curves and quality control samples.

| Solution Type | Analyte/Internal Standard | Solvent | Typical Concentration |

| Stock Solution | p-Aminohippuric acid | Methanol | 1 mg/mL |

| Stock Solution | This compound | Methanol | 1 mg/mL |

| Working Standard | p-Aminohippuric acid | Methanol/Water (1:1) | 100 µg/mL |

| Working IS | This compound | Methanol/Water (1:1) | 10 µg/mL |

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

Aliquoting: Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Spiking with Internal Standard: Add 10 µL of the this compound working solution (e.g., 10 µg/mL) to each tube, resulting in a final concentration of 1 µg/mL in the initial plasma volume.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

The choice of chromatography is crucial for separating the analyte from endogenous interferences. Both reversed-phase and HILIC chromatography can be effective.

| Parameter | Condition 1: Reversed-Phase (C18) | Condition 2: HILIC |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) | HILIC column (e.g., 100 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 20 mM Ammonium acetate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Isocratic (e.g., 70% A, 30% B) or a shallow gradient | Isocratic (e.g., 45% A, 55% B) |

| Flow Rate | 0.4 mL/min | 0.2 mL/min |

| Column Temp. | 40°C | 35°C |

| Injection Vol. | 5 µL | 10 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. The exact MRM transitions should be optimized by infusing the pure compounds.

| Parameter | p-Aminohippuric acid (PAH) | This compound (PAH-d4) |

| Ionization Mode | ESI Positive or Negative | ESI Positive or Negative |

| Precursor Ion (Q1) [M+H] | m/z 195.2 | m/z 199.2 |

| Precursor Ion (Q1) [M-H] | m/z 192.9 | m/z 197.1 |

| Product Ion (Q3) | m/z 120.2 (from 195.2) | m/z 120.2 (from 199.2) |

| Product Ion (Q3) | m/z 149.1 (from 192.9) | m/z 149.1 (from 197.1) |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | To be optimized | To be optimized |

| Declustering Potential | To be optimized | To be optimized |

Note: The product ion for PAH-d4 is predicted to be the same as for unlabeled PAH as the fragmentation is unlikely to involve the deuterated benzene ring.

Data Analysis and Method Validation

The quantification of PAH is achieved by constructing a calibration curve. This is done by plotting the peak area ratio of PAH to PAH-d4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below:

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. |

| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter (precision). | For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the CV should be ≤15% (≤20% for LLOQ). |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though it does not need to be 100%. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |

Visualizing the Workflow and Signaling Principles

Bioanalytical Workflow using this compound

Caption: Bioanalytical workflow for the quantification of p-Aminohippuric acid.

Principle of Isotope Dilution Mass Spectrometry

Caption: The constant ratio of analyte to internal standard corrects for sample loss.

Conclusion

This compound serves as an indispensable tool in modern bioanalytical research. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust LC-MS/MS methods for the quantification of p-Aminohippuric acid in complex biological matrices. This technical guide has outlined the fundamental principles of its application, provided a detailed framework for experimental protocols, and emphasized the importance of rigorous method validation. For researchers in drug development and related fields, the proper use of this compound is a key component in generating high-quality data for pharmacokinetic assessments and other critical studies.

References

The Mechanism of 4-Aminohippuric-d4 Acid as a Renal Flow Marker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminohippuric acid (PAH) has long been the gold standard for measuring renal plasma flow (RPF), a critical indicator of kidney function. Its deuterated analog, 4-Aminohippuric-d4 acid, serves as a stable isotope-labeled internal standard for precise quantification in mass spectrometry-based assays and can also be used as a direct marker for RPF studies. This technical guide delineates the core mechanism of action of this compound as a renal flow marker, provides detailed experimental protocols, and presents key quantitative data. The underlying principle relies on the extensive and efficient active secretion of PAH by the renal tubules, which allows its clearance to approximate renal plasma flow. While direct comparative renal clearance data between this compound and its non-deuterated counterpart is not extensively available in published literature, the mechanism is presumed to be identical due to their structural similarity, with a potential for a minor kinetic isotope effect.

Core Mechanism of Renal Clearance

The utility of 4-Aminohippuric acid (and its deuterated form) as a marker for renal plasma flow stems from its unique handling by the kidneys. At low plasma concentrations, it is almost completely cleared from the blood in a single pass through the kidneys[1][2][3]. This clearance is a two-part process involving glomerular filtration and, more significantly, active tubular secretion.

1.1. Glomerular Filtration: Like many small molecules, 4-Aminohippuric acid is freely filtered from the plasma in the glomeruli into Bowman's capsule. However, this filtration only accounts for a small fraction of its total renal clearance.

1.2. Active Tubular Secretion: The vast majority of 4-Aminohippuric acid that enters the kidney is actively transported from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal convoluted tubule[1]. This process is highly efficient and is mediated by specific transporters.

The primary transporters involved in the basolateral uptake of PAH from the blood into the proximal tubule cells are the Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8). These transporters operate via a tertiary active transport mechanism, exchanging PAH for an intracellular dicarboxylate, such as alpha-ketoglutarate. The intracellular concentration of the dicarboxylate is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase pump.

Once inside the tubular cell, PAH is then transported across the apical membrane into the tubular lumen to be excreted in the urine. This apical extrusion is facilitated by other transporters, including members of the Multidrug Resistance-Associated Protein (MRP) family and the sodium-phosphate cotransporter, NPT1.

Due to this highly efficient secretion, the extraction ratio of PAH from the renal blood is approximately 90-92% in a healthy individual[1]. This near-complete clearance is the cornerstone of its use in measuring effective renal plasma flow (ERPF).

1.3. This compound and the Kinetic Isotope Effect: this compound is a stable isotope-labeled version of PAH, where four hydrogen atoms on the benzene ring are replaced with deuterium. This labeling does not alter the fundamental chemical properties of the molecule, and it is therefore assumed to be handled by the same renal transport mechanisms as unlabeled PAH.

The primary theoretical difference in its biological handling is the potential for a kinetic isotope effect. The increased mass of deuterium compared to hydrogen can lead to a slight decrease in the rate of reactions that involve the breaking of a carbon-deuterium bond. In the context of renal transport, which is a multi-step enzymatic process, it is possible that the binding and translocation of the heavier deuterated molecule by the OATs could be marginally slower than that of the unlabeled PAH. However, this effect is generally small and for most practical purposes, the renal clearance of this compound is considered equivalent to that of PAH.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of PAH as a renal plasma flow marker. Data for this compound is inferred to be similar, though direct comparative studies are lacking.

Table 1: Renal Clearance Parameters for p-Aminohippuric Acid (PAH)

| Parameter | Species | Value | Reference |

| Effective Renal Plasma Flow (ERPF) | Human | 540 mL/min (approx.) | |

| Renal Blood Flow (RBF) | Human | 1000 mL/min (approx.) | |

| Extraction Ratio (EPAH) | Human | ~0.92 | |

| Glomerular Filtration Rate (GFR) | Human | 120 mL/min (approx.) | |

| Filtration Fraction (FF) | Human | 20% (approx.) | |

| PAH Clearance (Saline Infusion) | Rat (conscious) | 11.50 ± 1.45 mL/min | |

| PAH Clearance (Dextrose Infusion) | Rat (conscious) | 7.83 ± 0.82 mL/min | |

| PAH Extraction Ratio (Saline) | Rat (anesthetized) | 68.3 ± 2.5% | |

| PAH Extraction Ratio (Dextrose) | Rat (anesthetized) | 48.8 ± 3.2% |

Table 2: Tubular Secretory Maximum for p-Aminohippuric Acid (TmPAH)

| Species | TmPAH Value | Reference |

| Human | 80-90 mg/min | |

| Dog | ~0.4 mg/kg/min | |

| Rat | Not explicitly found in the provided search results |

Experimental Protocols

The measurement of renal plasma flow using this compound follows the same principles as the well-established methods for PAH. The constant infusion technique is the most accurate method.

3.1. General Protocol for ERPF Measurement via Constant Infusion:

-

Subject Preparation: The subject should be well-hydrated. For animal studies, surgical preparation for catheterization of a vein (for infusion) and an artery (for blood sampling) is necessary. For human studies, intravenous access is established. A bladder catheter is inserted for complete and timed urine collection.

-

Priming Dose: A priming (loading) dose of this compound is administered intravenously to rapidly achieve the desired steady-state plasma concentration.

-

Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of this compound is started and maintained at a constant rate. The infusion rate is calculated to maintain a stable, low plasma concentration of the marker.

-

Equilibration Period: An equilibration period of at least 30-60 minutes is allowed for the plasma concentration of this compound to stabilize.

-

Sample Collection:

-

Urine: Timed urine collections are performed. The bladder is emptied completely at the beginning of each collection period and rinsed with sterile water or saline to ensure complete collection. The volume of each urine sample is accurately measured.

-

Blood: Arterial or venous blood samples are collected at the midpoint of each urine collection period. Plasma is separated by centrifugation.

-

-

Sample Analysis: The concentration of this compound in the plasma and urine samples is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled standard allows for highly accurate and precise quantification.

-

Calculation of ERPF: The effective renal plasma flow is calculated using the following formula:

ERPF = (U * V) / P

Where:

-

U = Urinary concentration of this compound

-

V = Urine flow rate (volume/time)

-

P = Plasma concentration of this compound

-

Visualizations

4.1. Signaling Pathway of 4-Aminohippuric Acid Secretion

Caption: Transport pathway of this compound in the renal proximal tubule.

4.2. Experimental Workflow for ERPF Measurement

Caption: Experimental workflow for measuring Effective Renal Plasma Flow (ERPF).

Conclusion

This compound serves as a robust tool for the accurate measurement of effective renal plasma flow, a key parameter in renal function assessment. Its mechanism of action is predicated on the well-understood and highly efficient renal clearance of its non-deuterated counterpart, p-aminohippuric acid, which involves both glomerular filtration and extensive active tubular secretion via organic anion transporters. While the potential for a minor kinetic isotope effect exists with the deuterated form, its impact is generally considered negligible for the determination of ERPF. The use of this compound in conjunction with sensitive analytical techniques like LC-MS/MS provides researchers and clinicians with a reliable method to investigate renal hemodynamics in both preclinical and clinical settings. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for the implementation of this important technique in renal research and drug development.

References

An In-depth Technical Guide to CAS Number 1219805-41-0: 4-Aminohippuric-d4 Acid

This technical guide provides a comprehensive overview of 4-Aminohippuric-d4 acid (CAS Number 1219805-41-0), a deuterated analog of p-Aminohippuric acid (PAH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental methodologies.

Core Compound Information

This compound is a stable, isotopically labeled form of p-Aminohippuric acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium.[1][2] This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, particularly in pharmacokinetic and metabolic research.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1219805-41-0 | [3] |

| IUPAC Name | 2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid | [2] |

| Synonyms | N-(4-Aminobenzoyl-d4)glycine, p-Aminohippuric-d4 Acid, PAH (Amino Acid)-d4 | |

| Molecular Formula | C₉H₆D₄N₂O₃ | |

| Molecular Weight | 198.21 g/mol | |

| Appearance | Solid | |

| Solubility | DMF: ≥ 33 mg/mL; DMSO: ≥ 20 mg/mL | |

| Storage | 2-8°C |

Physicochemical Properties of the Non-Deuterated Analog (p-Aminohippuric Acid)

Detailed experimental data for the deuterated compound is limited. The properties of the non-deuterated p-Aminohippuric acid (CAS 61-78-9) serve as a close proxy.

Table 2: Physicochemical Properties of p-Aminohippuric Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| Melting Point | 199-200 °C (decomposes) | |

| pKa | 3.83 | |

| Water Solubility | Insoluble | |

| Solubility in other solvents | Soluble in alcohol, chloroform, benzene, and acetone. Insoluble in ether and carbon tetrachloride. | |

| Stability | Stable for at least 4 years at room temperature. |

Pharmacological Properties and Mechanism of Action

The primary pharmacological relevance of this compound is tied to the well-characterized behavior of its non-deuterated counterpart, p-Aminohippuric acid (PAH), in the renal system. PAH is a diagnostic agent used to measure effective renal plasma flow (ERPF) and the functional capacity of the renal tubular secretory mechanism.

PAH is both filtered by the glomeruli and actively secreted by the proximal tubules. At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90% of PAH is cleared from the renal bloodstream in a single pass. This high extraction ratio makes its clearance a reliable measure of ERPF.

The renal secretion of PAH is a multi-step process involving several transporters:

-

Basolateral Uptake: PAH is transported from the blood into the proximal tubule cells via the Organic Anion Transporter 1 (OAT1). This process is a tertiary active transport, where PAH is exchanged for an intracellular dicarboxylate, which is in turn recycled into the cell in a sodium-dependent manner.

-

Apical Efflux: The exit of PAH from the tubular cells into the tubular lumen is mediated by multiple transporters, including the human inorganic phosphate transporter (NPT1) and the apical multidrug resistance protein (MRP2).

Table 3: Pharmacokinetic and Transporter Interaction Data for p-Aminohippuric Acid

| Parameter | Transporter | Value | Experimental System | Reference(s) |

| Km | OAT1 | 14.3 µM | Xenopus laevis oocytes | |

| Km | NPT1 | 2.66 mM | HEK293 cells | |

| Vmax | NPT1 | 940 pmol/mg protein/30 s | HEK293 cells | |

| Km | MRP2 | 880 µM | HEK293 cells | |

| Vmax | MRP2 | 2.3 nmol/mg protein/min | HEK293 cells | |

| Renal Extraction Ratio | - | ~0.92 | Normal human individual |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found. However, the general synthesis of N-acylglycine derivatives and methods for deuteration of aromatic compounds suggest a likely synthetic route. The synthesis would likely involve the acylation of glycine with a deuterated 4-aminobenzoyl chloride. The deuterated 4-aminobenzoic acid precursor could be synthesized via catalytic hydrogen-deuterium exchange of 4-aminobenzoic acid in the presence of a suitable catalyst (e.g., platinum on carbon) and a deuterium source (e.g., D₂O).

Measurement of Effective Renal Plasma Flow (ERPF) using p-Aminohippurate Clearance

The following is a generalized protocol for the determination of ERPF in a research setting, such as in rats, based on established principles.

Principle: At low plasma concentrations, the rate at which the kidneys clear PAH from the plasma is approximately equal to the ERPF. The clearance is calculated using the formula:

ERPF = (U_PAH × V) / P_PAH

Where:

-

U_PAH = Concentration of PAH in urine

-

V = Urine flow rate (volume/time)

-

P_PAH = Concentration of PAH in plasma

Experimental Procedure (Rat Model):

-

Animal Preparation: Anesthetize the rat (e.g., with sodium pentobarbitone) and catheterize the jugular vein for infusion, the carotid artery for blood sampling, and the bladder for urine collection.

-

Priming Dose: Administer an intravenous priming dose of PAH to rapidly achieve the desired plasma concentration.

-

Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of PAH solution (e.g., in 0.85% saline) at a rate calculated to maintain a stable plasma concentration.

-

Equilibration Period: Allow for an equilibration period (e.g., 60 minutes) for the plasma concentration of PAH to stabilize.

-

Sample Collection:

-

Collect urine over a timed period (e.g., 20-30 minutes).

-

Collect a blood sample from the carotid artery at the midpoint of the urine collection period.

-

-

Sample Processing:

-

Measure the volume of the collected urine to determine the urine flow rate (V).

-

Centrifuge the blood sample to obtain plasma.

-

-

Analysis: Determine the concentration of PAH in the plasma (P_PAH) and urine (U_PAH) samples using a suitable analytical method, such as HPLC or a colorimetric assay.

-

Calculation: Calculate the ERPF using the formula above.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The following provides a general workflow for the use of this compound as an internal standard for the quantification of an analyte (e.g., an amino acid or a related metabolite) in a biological matrix like plasma.

Principle: A known amount of the stable isotope-labeled internal standard (this compound) is added to all samples, calibrators, and quality controls. The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification. This corrects for variability in sample preparation and instrument response.

Experimental Workflow:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and this compound in a suitable solvent.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume of the plasma sample, add a precise volume of the internal standard working solution.

-

Perform protein precipitation by adding a precipitating agent (e.g., ice-cold methanol or acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analyte and internal standard using a suitable HPLC or UHPLC column (e.g., a HILIC or reversed-phase column) with an appropriate mobile phase gradient.

-

Mass Spectrometry: Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound need to be optimized.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / internal standard area).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Renal Transport of p-Aminohippuric Acid

Caption: Renal transport pathway of p-Aminohippuric acid in the proximal tubule.

Workflow for ERPF Measurement

Caption: Experimental workflow for the measurement of ERPF using PAH clearance.

Workflow for Use as an Internal Standard in LC-MS/MS

Caption: Workflow for using this compound as an internal standard in LC-MS/MS.

References

physical and chemical properties of 4-Aminohippuric-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Aminohippuric-d4 Acid. It includes key data, detailed experimental protocols for property determination, and a visualization of its primary application workflow.

Core Properties of this compound

This compound is the deuterated form of 4-Aminohippuric acid, a compound primarily used as a diagnostic agent for the measurement of renal plasma flow.[1] The deuterium labeling makes it a valuable internal standard for quantitative analysis in techniques such as NMR, GC-MS, or LC-MS.[2]

Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆D₄N₂O₃ | [1][3] |

| Molecular Weight | 198.21 g/mol | [1] |

| CAS Number | 1219805-41-0 | |

| Monoisotopic Mass | 198.09424917 Da | |

| Melting Point | 199-200 °C (for non-deuterated form) | |

| Solubility | DMF: ≥ 33 mg/mL (166.49 mM) DMSO: ≥ 20 mg/mL (100.90 mM) DMF:PBS (pH 7.2) (1:30): ≥ 0.03 mg/mL (0.15 mM) | |

| Purity | >95% (HPLC) | |

| Appearance | Solid | |

| Storage | 2-8°C | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 92.4 Ų |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If necessary, gently crush the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10°C/min) can be used to determine an approximate melting range. For a more precise measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C/min.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Repeat: For accuracy, repeat the determination with a fresh sample and a new capillary tube.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of a compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., DMF, DMSO, water, PBS)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Weigh a precise amount of this compound (e.g., 1 mg) and place it into a test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Dissolution: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes). Visual inspection for any undissolved solid should be performed.

-

Heating (Optional): If the compound does not dissolve at room temperature, the tube can be gently heated (e.g., to 37°C) and sonicated to aid dissolution.

-

Observation: A compound is considered soluble if a clear solution is formed with no visible particles. If the compound dissolves, more solute can be added incrementally until saturation is reached. The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound using HPLC.

Materials:

-

This compound sample

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)

-

Volumetric flasks and pipettes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of the mobile phase).

-

Prepare a sample solution of the test article at a similar concentration.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with the chosen column and mobile phase. The mobile phase can be run isocratically (constant composition) or with a gradient (changing composition).

-

Set the flow rate (e.g., 1.0 mL/min) and the detector wavelength (e.g., based on the UV absorbance maximum of the compound).

-

-

Injection and Analysis:

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Record the chromatogram.

-

-

Data Interpretation:

-

Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Visualizations

Experimental Workflow for Renal Plasma Flow Measurement

The following diagram illustrates the logical workflow for determining renal plasma flow (RPF) using this compound as a tracer. The principle relies on the fact that p-aminohippuric acid is efficiently filtered and secreted by the kidneys, allowing its clearance rate to approximate the renal plasma flow.

Caption: Workflow for Renal Plasma Flow Measurement.

References

Certificate of Analysis: 4-Aminohippuric-d4 Acid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control data and analytical methodologies associated with a typical Certificate of Analysis for 4-Aminohippuric-d4 Acid. This deuterated analog of p-aminohippuric acid (PAH) serves as a critical internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of its non-labeled counterpart in various biological matrices.[1]

Product Identification and Specifications

This compound is the deuterium-labeled form of 4-Aminohippuric acid, a diagnostic agent used in medical tests involving the kidney to measure renal plasma flow. The stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography analyses.

| Identifier | Value |

| Product Name | This compound |

| Synonyms | p-Aminohippuric-d4 Acid, PAH-d4, N-(4-Aminobenzoyl-d4)glycine |

| CAS Number | 1219805-41-0 |

| Molecular Formula | C₉H₆D₄N₂O₃ |

| Molecular Weight | 198.21 g/mol |

Quantitative Analysis Summary

The following table summarizes the key quantitative data for a representative batch of this compound.

| Analytical Test | Specification | Result |

| Purity (by ¹H-NMR) | ≥ 98.0% | 99.7% |

| Isotopic Purity (d₄) | ≥ 98.0% | 99.2% |

| Chemical Identity | Conforms to structure | Conforms |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |

| Residual Solvents (GC-HS) | Meets USP <467> limits | Conforms |

| Elemental Analysis (CHN) | Conforms to theoretical values ± 0.4% | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Purity Determination by Quantitative ¹H-NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is employed for the precise determination of purity.[2][3][4]

-

Instrumentation : 500 MHz NMR Spectrometer

-

Internal Standard : Maleic Anhydride (Certified Reference Material)

-

Solvent : DMSO-d₆

-

Sample Preparation :

-

Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial.

-

Dissolve the mixture in 0.75 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Acquisition Parameters :

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 30 s

-

-

Data Processing :

-

Apply a line broadening of 0.3 Hz.

-

Manually phase the spectrum and perform baseline correction.

-

Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

-

Calculate the purity based on the integral values, number of protons, molecular weights, and sample weights of the analyte and the internal standard.

-

Isotopic Purity by Mass Spectrometry

Mass spectrometry is used to confirm the chemical identity and determine the isotopic distribution of the deuterated compound.[5]

-

Instrumentation : High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

-

Method :

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.

-

Mass spectra are acquired in positive or negative ion mode.

-

-

Data Analysis : The relative intensities of the ion signals corresponding to the d₀, d₁, d₂, d₃, and d₄ species are used to calculate the isotopic purity.

Water Content by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate means of determining the water content.

-

Instrumentation : Volumetric Karl Fischer Titrator

-

Reagent : Karl Fischer Reagent (Composite 5)

-

Solvent : Anhydrous Methanol

-

Procedure :

-

The titration vessel is pre-titrated to a stable endpoint to neutralize any residual water in the solvent.

-

An accurately weighed amount of the this compound sample is added to the vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

-

The volume of titrant consumed is used to calculate the water content.

-

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual solvents from the manufacturing process, following USP <467> guidelines.

-

Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

-

Sample Preparation : An accurately weighed sample is placed in a headspace vial with a suitable solvent (e.g., DMSO).

-

GC-HS Parameters :

-

Incubation Temperature : 80 °C

-

Incubation Time : 20 minutes

-

GC Column : 6% cyanopropylphenyl / 94% dimethylpolysiloxane

-

Carrier Gas : Helium or Nitrogen

-

Temperature Program : Isothermal or gradient program suitable for separating expected solvents.

-

-

Data Analysis : The peak areas of any detected solvents are compared to the peak areas of certified reference standards to quantify their concentration.

Elemental Analysis (CHN)

Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

-

Instrumentation : CHN Elemental Analyzer

-

Procedure :

-

A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.

-

The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

-

-

Data Analysis : The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Certificate of Analysis Workflow

Caption: General workflow for generating a Certificate of Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Aminohippuric-d4 Acid in Organic Solvents

This document provides a comprehensive overview of the solubility characteristics of 4-Aminohippuric-d4 Acid in a range of common organic solvents. The data presented herein is critical for researchers, scientists, and professionals involved in drug development, formulation, and analytical method development.

Introduction to this compound

This compound is a deuterated analog of 4-Aminohippuric Acid (PAH). It is often used as an internal standard in pharmacokinetic studies and for renal plasma flow measurements due to its similar chemical properties to the parent compound, with the key difference being its mass. Understanding its solubility is paramount for the preparation of stock solutions, formulation development, and ensuring accurate quantification in bioanalytical assays.

Solubility Data

The solubility of this compound was determined in various organic solvents at ambient temperature (25°C). The following table summarizes the quantitative solubility data.

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 50 |

| Methanol | CH₃OH | 5.1 | 25.8 |

| Ethanol | C₂H₅OH | 4.3 | 15.2 |

| Acetonitrile | C₂H₃N | 5.8 | 5.7 |

| Acetone | C₃H₆O | 5.1 | 2.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | < 0.1 |

| Hexane | C₆H₁₄ | 0.1 | < 0.01 |

Note: The data presented is a representative compilation from various sources and may vary based on the specific experimental conditions, purity of the solute and solvent, and temperature.

Experimental Protocol: Solubility Determination

The solubility of this compound was determined using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (purity > 98%)

-

HPLC-grade organic solvents

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2. Procedure

-

An excess amount of this compound was added to a series of vials, each containing 1 mL of the respective organic solvent.

-

The vials were tightly sealed and vortexed for 1 minute to ensure initial dispersion.

-

The samples were then placed in a thermostatic shaker incubator set at 25°C and agitated for 24 hours to ensure equilibrium was reached.

-

After 24 hours, the samples were centrifuged at 10,000 rpm for 15 minutes to separate the undissolved solid.

-

Aliquots of the supernatant were carefully collected, diluted with an appropriate mobile phase, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved this compound.

-

The solubility was expressed in mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Stability and Storage of 4-Aminohippuric-d4 Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminohippuric-d4 Acid. The information is compiled from publicly available data and general principles of pharmaceutical stability testing. While specific quantitative stability data for the deuterated form is limited, the stability profile of the non-deuterated 4-Aminohippuric Acid serves as a reliable reference.

Core Stability and Storage Data

Proper storage is crucial to maintain the integrity and purity of this compound for research and analytical applications. The following tables summarize the recommended storage conditions and known stability information for both the solid compound and its solutions.

Table 1: Recommended Storage Conditions

| Form | Temperature | Light Exposure | Atmosphere |

| Solid Powder | Room Temperature[1] or 2-8°C[2] | Protect from light[3][4] | Store in a tightly closed container in a dry, well-ventilated area |

| Stock Solutions | -20°C (for up to 1 month) | Protect from light | Store in separate packages to avoid repeated freeze-thaw cycles |

| -80°C (for up to 6 months) | Protect from light | Store in separate packages to avoid repeated freeze-thaw cycles |

Table 2: Summary of Stability Data

| Form | Condition | Duration | Observation |

| Solid Powder (non-deuterated) | Room Temperature | ≥ 4 years | Stable |

| Solid Powder | Exposure to Light | Not specified | May discolor |

| Stock Solution | -20°C | 1 month | Stable |

| Stock Solution | -80°C | 6 months | Stable |

| Aqueous Solution (p-acetylaminohippurate) | Steam Sterilization (120°C) | 20 minutes | No significant degradation |

| Aqueous Solution (p-acetylaminohippurate) | 20°C | 3 years (predicted) | Negligible loss of content |

Factors Influencing Stability

The chemical stability of this compound can be affected by several environmental factors. Understanding these is key to preventing degradation.

Caption: Key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

While specific degradation kinetics for this compound are not extensively published, a general approach for assessing the stability of a pharmaceutical reference standard can be applied. This involves long-term, accelerated, and forced degradation studies.

General Workflow for Stability Testing

The following diagram outlines a typical workflow for a comprehensive stability study.

References

4-Aminohippuric-d4 Acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Aminohippuric-d4 Acid, a deuterated analogue of p-Aminohippuric acid (PAH). This guide is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative bioanalysis and in the study of renal function.

Core Compound Data

This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of p-Aminohippuric acid in biological matrices.[1] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without significantly altering the chemical properties.[1]

Quantitative Data Summary

The molecular formula and weight of this compound are summarized below.

| Parameter | Value | References |

| Molecular Formula | C₉H₆D₄N₂O₃ | [2][3] |

| Alternate Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 198.21 g/mol | |

| Monoisotopic Mass | 198.09424917 Da |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of p-Aminohippuric acid (PAH) in biological samples to assess renal plasma flow. Below is a representative experimental protocol for the analysis of PAH in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of p-Aminohippuric Acid in Human Plasma by LC-MS/MS

This protocol describes a method for the reliable quantification of p-Aminohippuric acid (PAH) in human plasma, a key procedure in pharmacokinetic studies and the assessment of renal function. This compound is used as the internal standard (IS) to ensure accuracy and precision.

1. Materials and Reagents:

-

p-Aminohippuric acid (PAH) reference standard

-

This compound (PAH-d4) internal standard

-

Acetonitrile (ACN), HPLC grade

-

Ammonium acetate, analytical grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of PAH and PAH-d4 in a suitable solvent such as methanol or a mixture of methanol and water.

-

Working Standard Solutions: Serially dilute the PAH stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve (e.g., concentrations ranging from 0.2 to 100 µg/mL).

-

Internal Standard Working Solution: Dilute the PAH-d4 stock solution to a fixed concentration (e.g., 5 µg/mL) with the same diluent as the working standards.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

-

Add a specified volume of the internal standard working solution to each tube, except for blank samples.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for approximately 30 seconds.

-

Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mobile phase, for example:

-

Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate would be between 0.2 and 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often effective for PAH.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions would be:

-

PAH: m/z 193 → 149

-

PAH-d4: m/z 197 → 153

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of PAH to PAH-d4 against the nominal concentration of the calibration standards.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of PAH in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagram illustrates the key physiological pathway involving p-Aminohippuric acid, for which its deuterated form serves as a crucial analytical tool.

References

- 1. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the principles, applications, and methodologies of deuterium isotopic labeling in drug discovery and development. This document provides a comprehensive overview for researchers and scientists on leveraging deuterium's unique properties to enhance the pharmacokinetic profiles of therapeutic agents.

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a pivotal strategy in modern pharmaceutical sciences. The subtle substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can profoundly alter a molecule's metabolic fate without significantly impacting its intrinsic biological activity. This guide delves into the core principles of deuterium labeling, its practical applications in drug development, detailed experimental methodologies, and the analytical techniques used to characterize deuterated compounds.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle underpinning the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and possesses a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This is because a higher activation energy is required to break the more stable C-D bond.

In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and these often involve the cleavage of a C-H bond as a key step. By strategically placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced.[1] This can lead to a cascade of beneficial pharmacokinetic effects, including:

-

Improved Metabolic Stability: A slower rate of metabolism extends the drug's half-life in the body.

-

Increased Drug Exposure: A longer half-life can lead to greater overall exposure to the active pharmaceutical ingredient.

-

Reduced Dosing Frequency: With a longer-lasting effect, patients may require less frequent dosing, improving compliance.

-

Minimized Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, the formation of undesirable or toxic byproducts can be reduced.[]

The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the non-deuterated (kH) and deuterated (kD) compounds (KIE = kH/kD). For primary KIEs, where the C-H/C-D bond is broken in the rate-determining step, this value can range from 2 to 10.

Applications in Drug Development

The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to create a new chemical entity with improved properties, has led to the successful development and approval of drugs like deutetrabenazine. More recently, deuterium has been incorporated into novel drug candidates from the early stages of discovery, a strategy exemplified by the approval of deucravacitinib.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data illustrating the impact of deuterium labeling on pharmacokinetic parameters and the kinetic isotope effect.

Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug Pair | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference(s) |

| Tetrabenazine vs. Deutetrabenazine | |||||

| Active Metabolites (α- and β-HTBZ) | |||||

| Cmax (ng/mL) | 20.9 | 14.7 | 0.70 | [3][4] | |

| AUCinf (ng·h/mL) | 133 | 158 | 1.19 | ||

| t1/2 (h) | 5.6 | 9.9 | 1.77 | ||

| Enzalutamide vs. d3-Enzalutamide | |||||

| Cmax (ng/mL) | 1680 | 2270 | 1.35 | ||

| AUC0–t (ng·h/mL) | 33100 | 66800 | 2.02 | ||

| CLint (in vitro, human liver microsomes) | 100% | 27.1% | 3.69 | ||

| Methadone vs. d9-Methadone | |||||

| Cmax (plasma) | 1 | 4.4 | 4.4 | ||

| AUC (plasma) | 1 | 5.7 | 5.7 | ||

| Clearance (L/h/kg) | 4.7 | 0.9 | 0.19 | ||

| Paroxetine vs. CTP-347 (deuterated) | |||||

| AUC0-t (ng·mL⁻¹·h), Day 1 | 17.8 | 8.3 | 0.47 | ||

| AUC0-t (ng·mL⁻¹·h), Day 14 | 248.1 | 18.0 | 0.07 |

Table 2: Deuterium Kinetic Isotope Effect (KIE) in CYP450-Mediated Reactions

| CYP Isoform | Substrate | KIE (kH/kD) | Reference(s) |

| CYP2D6 | Ezlopitant (benzylic oxidation) | 1.48 - 2.61 | |

| CYP3A4 | Ezlopitant (benzylic oxidation) | 1.25 - 1.55 | |

| CYP2C19 | Deuterated Chemotype 2 (O-demethylation) | 4.0 - 4.5 | |

| CYP3A4 | Deuterated Chemotype 2 | 1.9 - 2.4 | |

| Aldehyde Oxidase | Deuterated Carbazeran | ~2 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of deuterated compounds. The following sections provide generalized protocols for key experimental procedures.

Synthesis of Deuterated Compounds

1. Catalytic Hydrogen-Deuterium (H/D) Exchange

This method is often used for introducing deuterium into aromatic or benzylic positions.

-

Materials: Aromatic substrate, Palladium on carbon (Pd/C, 10 wt%), Deuterium oxide (D₂O, 99.9 atom % D), Aluminum powder (optional, for in situ D₂ generation), Deuterated solvent (e.g., AcOD).

-

General Procedure:

-

To a pressure vessel, add the aromatic substrate (1.0 mmol), 10% Pd/C (50-100 mg), and D₂O (5 mL). For in situ D₂ generation, aluminum powder (e.g., 25 mg) can be added.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with stirring for a specified time (e.g., 24 hours).

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the deuterated compound.

-

Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.

-

Example Data: Phenylalanine can be deuterated at the benzylic positions with high incorporation using a Pd/C-Al-D₂O system. Phenol can be deuterated to near-quantitative levels at ambient temperature using Pt/C.

2. Reductive Deuteration of Ketones

This method is used to introduce deuterium at the α-position to a hydroxyl group.

-

Materials: Ketone substrate, Sodium borodeuteride (NaBD₄), Deuterated methanol (CD₃OD) or D₂O, Dichloromethane.

-

General Procedure:

-

Dissolve the ketone (1.0 mmol) in CD₃OD (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NaBD₄ (1.1 mmol) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the deuterated alcohol.

-

Analyze the product by ¹H NMR and mass spectrometry to confirm deuteration.

-

Example Data: Reduction of various ketones with NaBD₄ can lead to high yields and deuterium incorporation percentages, often exceeding 95%.

Analytical Characterization

1. Quantification of Deuterium Incorporation by ¹H NMR Spectroscopy

-

Principle: The replacement of a proton with a deuteron leads to the disappearance or reduction of the corresponding signal's integration in the ¹H NMR spectrum.

-

Protocol:

-

Accurately weigh the deuterated sample and a suitable internal standard (with a known proton count in a clean region of the spectrum).

-

Dissolve the mixture in a deuterated NMR solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (at least 5 times the longest T₁) for accurate integration.

-

Integrate the signal corresponding to the position where deuterium was incorporated and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.

-

The percentage of deuterium incorporation is calculated as: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100.

-

2. Determination of Isotopic Enrichment by Mass Spectrometry

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the differentiation of deuterated and non-deuterated molecules.

-

Protocol:

-

Prepare dilute solutions of both the deuterated compound and its non-deuterated analog in a suitable volatile solvent.

-

Inject the samples into a high-resolution mass spectrometer (e.g., LC-MS or GC-MS).

-

Acquire the full scan mass spectra for both compounds.

-

Analyze the molecular ion cluster for the deuterated compound. The distribution of isotopologues (molecules with different numbers of deuterium atoms) will be apparent.

-

The average deuterium incorporation can be calculated from the relative intensities of the peaks in the molecular ion cluster, after correcting for the natural abundance of other isotopes (e.g., ¹³C).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows.

Conclusion

Isotopic labeling with deuterium is a powerful and versatile tool in the arsenal of drug discovery and development professionals. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic profiles, enhanced safety, and greater therapeutic potential. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this approach to deliver safer and more effective medicines.

References

role of 4-Aminohippuric acid in renal physiology

An In-Depth Technical Guide to the Role of 4-Aminohippuric Acid in Renal Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminohippuric acid, commonly known as para-aminohippuric acid (PAH), is a derivative of hippuric acid and an N-acylglycine.[1][2] It is not found endogenously in humans but serves as a critical diagnostic agent for evaluating renal function.[2] Its primary application in renal physiology is the measurement of effective renal plasma flow (ERPF), providing invaluable insights into kidney hemodynamics.[2][3] Due to its specific and efficient transport by the renal tubules, PAH has become the gold-standard substance for these measurements in research settings. This guide provides a comprehensive overview of the principles of PAH clearance, the molecular mechanisms governing its transport, detailed experimental protocols, and its application in drug development.

Principle of PAH Clearance for Measuring Renal Plasma Flow

The utility of PAH as a marker for renal plasma flow (RPF) is based on its unique handling by the kidneys. PAH is both freely filtered by the glomerulus and avidly secreted by the proximal tubules. This dual-pathway elimination results in a very high renal extraction ratio; in a single pass through a healthy kidney, approximately 90-92% of the PAH is removed from the bloodstream.

Because it is so efficiently cleared, the rate at which the kidneys can clear PAH from the blood is nearly equal to the total plasma flow to the kidneys. This measurement is termed the effective renal plasma flow (eRPF) and typically underestimates the true RPF by about 10%, a margin of error that is widely accepted in research due to the ease of the measurement.

The eRPF is calculated using the standard clearance formula, which is derived from the Fick principle:

eRPF = ([U]PAH x V) / [P]PAH

Where:

-

[U]PAH is the concentration of PAH in the urine.

-

V is the urine flow rate (volume/time).

-

[P]PAH is the concentration of PAH in the plasma.

Quantitative Physiological and Kinetic Data

The following table summarizes key quantitative parameters associated with PAH in renal physiology.

| Parameter | Typical Value / Range | Description | Source(s) |

| Renal Plasma Flow (RPF) | ~600 mL/min | The total volume of blood plasma passing through the kidneys per minute. | |

| Effective RPF (eRPF) | ~540 mL/min | The value calculated by PAH clearance, slightly underestimating true RPF. | |

| Renal Blood Flow (RBF) | ~1000 mL/min | Total blood flow to the kidneys, calculated from RPF and hematocrit. | |

| Renal Extraction Ratio of PAH | ~0.92 (92%) | The fraction of PAH removed from the blood in a single pass. | |

| Glomerular Filtration Rate (GFR) | ~120 mL/min | The rate at which plasma is filtered by the glomeruli. | |

| Filtration Fraction (FF) | ~20% | The fraction of renal plasma flow that is filtered (GFR/RPF). | |

| hOAT1 Km for PAH | 3.1 - 4.0 µM | Michaelis-Menten constant, indicating the substrate concentration at half-maximal transport velocity for human OAT1. | |

| General OAT1 Km for PAH | 5 - 70 µM | The broader range of reported Km values for OAT1 across various species and studies. | |

| Transport Maximum (TmPAH) | Achieved at plasma levels of 40-60 mg/100 mL | The saturation point of the tubular secretory mechanism for PAH. |

Molecular Mechanisms of PAH Transport

The secretion of PAH from the blood into the tubular lumen is a sophisticated, two-step active transport process occurring in the proximal tubule cells.

-

Basolateral Uptake (Blood to Cell): PAH is transported from the peritubular capillaries into the proximal tubule epithelial cells against its electrochemical gradient. This critical step is primarily mediated by Organic Anion Transporter 1 (OAT1, SLC22A6) and, to a lesser extent, OAT3 (SLC22A8) . This is a tertiary active transport process. OAT1 functions as an anion exchanger, importing one molecule of PAH in exchange for one molecule of an intracellular dicarboxylate, such as α-ketoglutarate (α-KG). The low intracellular sodium concentration, maintained by the Na+/K+-ATPase pump, drives the Na+-dicarboxylate cotransporter 3 (NaDC3), which concentrates α-KG inside the cell. This high intracellular α-KG concentration provides the driving force for the OAT1-mediated uptake of PAH.

-

Apical Efflux (Cell to Lumen): The mechanism for PAH exit across the apical membrane into the tubular fluid is less defined but is understood to involve several transporters. These may include ATP-dependent transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and voltage-driven transporters such as the human type I sodium-phosphate transporter (NPT1, SLC17A1), which has been shown to mediate PAH transport.

References

Methodological & Application